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Compound of Interest

Compound Name: KB130015

Cat. No.: B1673360

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and biological activities of KB130015, a novel antiarrhythmic compound. The information is
tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure of KB130015

KB130015, also known as 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, is a
derivative of the potent antiarrhythmic drug amiodarone.[1][2] Its design aimed to retain the
antiarrhythmic efficacy of amiodarone while mitigating its toxicity profile.[3][4] The key structural
modifications include the replacement of the tertiary amino group in amiodarone with a
carboxylic acid group and the substitution of the butyl group with a methyl group to reduce
lipophilicity and cellular accumulation.[5]

Chemical Details:

e Formal Name: 2-[2,6-diiodo-4-[(2-methyl-3-benzofuranyl)methyl]phenoxy]-acetic acid[2]
« CAS Number: 147030-48-6[2][6]

e Molecular Formula: CisH14l204[2][7]

e Molecular Weight: 548.11 g/mol [7]

« SMILES: O=C(COC1=C()C=C(CC2=C(C)OC3=C2C=CC=C3)C=C1I)0[2]
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Synthesis of KB130015

The synthesis of KB130015 involves a multi-step process starting from 2-methylbenzofuran.[5]
The following diagram illustrates the synthetic pathway.
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Synthesis of KB130015
2-Methylbenzofuran (1) p-Anisoyl chloride
SnCl4, CH2CI2

2-Methyl-3-(4-methoxybenzoyl)benzofuran (2)

BBr3, CH2CI2

2-Methyl-3-(4-hydroxybenzoyl)benzofuran (3)

12, NH4OH, MeOH

2-Methyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran (4)

NaBH4, THF

2-Methyl-3-(3,5-diiodo-4-hydroxybenzyl)benzofuran

Ethyl bromoacetate, K2CO3, Acetone

Ethyl 2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)carbonyl]phenoxy]acetate

1. NaOH, MeOH
2. HCI

KB130015 (7)
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran

Click to download full resolution via product page

Synthesis pathway of KB130015.
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Quantitative Biological Data

KB130015 exhibits a complex pharmacological profile, interacting with multiple ion channels
and receptors. The following table summarizes its key quantitative biological activities.
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. SpeciesiCell
Target Action . ICso0 | ECso0 Reference
Line
hERG1 (Kv11.1) Activation HEK 293 cells ECso =12 uM [61[81I9]
Block (at high Native and
. - [11[9]
voltages) recombinant
Thyroid Hormone
Receptor a Antagonist CHO-K1 cells ICs0 = 4.5 uM [6]
(hThRaa)
Thyroid Hormone
Receptor Antagonist CHO-K1 cells ICs0=5.1 uM [6]
(hThRp1)
Guinea pig,
Slows ) )
] o rabbit, and pig
Na* Channels inactivation ) Ko.s =2 uM [10]
o ventricular
kinetics
myocytes
Shifts steady-
) o - Ko.s = 6.9 uM [10]
state inactivation
L-type Caz+ Decrease in Pig ventricular
_ ~30% at 10 pM [6]
Current (ICa-L) amplitude myocytes
G-protein Gated
o _ Ko.s =0.6 - 0.9
K+ Channels Inhibition Atrial myocytes M [10]
(IK(ACh)) H
ATP-gated K+
Channels Inhibition Atrial myocytes - [10]
(IK(ATP))
Large-
conductance
Ca?*-activated Activation HEK 293 cells ECso =20.2 uM [2]
K+ (BKCa)
channels
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Experimental Protocols

The synthesis of KB130015 is carried out in several steps as previously described.[5]

o Step 1: Synthesis of 2-Methyl-3-(4-methoxybenzoyl)benzofuran (2): A mixture of 2-
methylbenzofuran and p-anisoyl chloride in dry dichloromethane is cooled to 5°C. Tin(IV)
chloride (SnCla4) is added dropwise, and the reaction is stirred.[5]

o Step 2: Synthesis of 2-Methyl-3-(4-hydroxybenzoyl)benzofuran (3): Compound 2 is treated
with boron tribromide (BBrs) in dichloromethane.

o Step 3: Synthesis of 2-Methyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran (4): Compound 3
is reacted with iodine and ammonium hydroxide in methanol.

o Step 4: Synthesis of 2-Methyl-3-(3,5-diiodo-4-hydroxybenzyl)benzofuran: The ketone in
compound 4 is reduced using sodium borohydride (NaBHa) in tetrahydrofuran (THF).

o Step 5: Synthesis of Ethyl 2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-
yl)carbonyl]phenoxy]acetate: The product from step 4 is reacted with ethyl bromoacetate in
the presence of potassium carbonate in dry acetone.[4]

o Step 6: Synthesis of KB130015 (7): The ethyl ester is hydrolyzed using sodium hydroxide in
methanol, followed by acidification with hydrochloric acid to yield the final product.[4][5]

The effects of KB130015 on various ion channels were investigated using patch-clamp and
two-electrode voltage-clamp techniques.[1][8]

e Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently
transfected with the cDNA encoding the ion channel of interest (e.g., hERG1).

e Solutions: KB130015 is dissolved in dimethylsulfoxide (DMSO) to create a stock solution
and then diluted to the final concentration in the extracellular solution just before the
experiment.[8]

» Recording: Whole-cell currents are recorded using an patch-clamp amplifier. The holding
potential and voltage protocols are specific to the ion channel being studied. For example, to
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study hERG1 channels, a typical protocol involves depolarizing steps to various potentials
from a holding potential of -80 mV, followed by a repolarizing step to elicit tail currents.[8]

o Data Analysis: Current amplitudes are measured and plotted against the test potential to
generate current-voltage relationships. The voltage dependence of activation is determined
by fitting the tail current amplitudes to a Boltzmann function.

Signaling Pathways and Mechanism of Action

KB130015 has a multi-faceted mechanism of action, primarily targeting ion channels involved
in cardiac repolarization and thyroid hormone receptors.

Mechanism of Action of KB130015

KB130015
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Signaling pathways modulated by KB130015.

KB130015 activates hERG1 potassium channels, which is a novel mechanism for an
amiodarone derivative, as amiodarone itself is a hERG1 blocker.[8][9] This activation is
achieved by accelerating the activation kinetics of the channel and shifting its voltage-
dependent activation to more negative potentials.[8][9] The binding site for KB130015 on the
hERG1 channel is presumed to be on the cytosolic side of the pore.[8][9]
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In addition to its effects on hERG1, KB130015 also modulates other ion channels, contributing
to its overall antiarrhythmic profile. It slows the inactivation of sodium channels and inhibits L-
type calcium currents, as well as G-protein gated and ATP-sensitive potassium channels.[10]
Furthermore, its antagonistic activity at thyroid hormone receptors is believed to contribute to
its antiarrhythmic action, similar to amiodarone.[4][5]

Logical Relationships and Drug Design

The development of KB130015 from amiodarone is a clear example of rational drug design

aimed at improving the safety profile of a potent therapeutic agent.

Rational Drug Design of KB130015

Amiodarone

Toxicity Profile

. Structural Modification
(e.g., cellular accumulation)

KB130015

Profile Antiarrhythmic Activity

Click to download full resolution via product page

Logical relationship in the design of KB130015.

By replacing the tertiary amino group of amiodarone with a carboxylic acid and the butyl group
with a methyl group, the developers of KB130015 aimed to reduce the lipophilicity and prevent
the lysosomal trapping that contributes to amiodarone's toxicity.[5] This strategic modification
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led to a compound that retains the desired electrophysiological properties consistent with

antiarrhythmic activity while exhibiting an improved toxicity profile in preliminary studies.[3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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